molecular formula C23H25N3O5S B2984041 N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 878058-91-4

N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B2984041
CAS No.: 878058-91-4
M. Wt: 455.53
InChI Key: DNIWQEVLBIMSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide” is a chemical compound with the molecular formula C23H25N3O5S and a molecular weight of 455.53. It contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold found in many important synthetic drug molecules .

Scientific Research Applications

Tandem Pummerer/Mannich Cyclization Cascade

A study explored the use of alpha-sulfinylenamides in a tandem Pummerer/Mannich cyclization cascade to produce fused isoquinoline lactams, potentially useful for the assembly of natural product scaffolds. The mechanism involves a Pummerer reaction followed by cyclization of the N-acyliminium ion onto a tethered aromatic ring, a process applicable to systems with tethered indole rings (Padwa et al., 2002).

Sulfenylation of Pyrroles and Indoles

Methylsulfenylation of 1-substituted pyrroles and indoles, utilizing compounds such as 1-(methylthio)morpholine, indicates a method for synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles. This research contributes to the understanding of the sulfenylation process in organic synthesis (Gilow et al., 1991).

Synthesis of Aryl Alkyl Ketones

A study on the one-pot Gewald reaction of aryl alkyl ketones, involving morpholinium acetate, highlights a method for obtaining 2-aminothiophene-3-carboxylates. This research is significant for developing novel methods in the synthesis of complex organic compounds (Tormyshev et al., 2006).

Chemical Development of the Vasopressin Receptor 2 Antagonist

In pharmaceutical research, the development of the vasopressin receptor 2 antagonist SR-121463 involved the synthesis of indolin-2-one derivatives, with steps including the introduction of a morpholino group. This illustrates the compound's relevance in medicinal chemistry (Hermecz et al., 2001).

Novel Co(II) and Cu(II) Coordination Complexes

A study on the synthesis of coordination complexes using pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, demonstrates applications in inorganic chemistry and the potential for antioxidant activity (Chkirate et al., 2019).

Anticancer Effects of Isatin Sulfonamide Molecular Hybrid Derivatives

In cancer research, the study of sulfonamide-derived isatins, following molecular hybridization, on hepatocellular carcinoma cell lines, exemplifies the compound's potential in developing cancer treatments. This research focuses on cytotoxic effects and molecular docking confirmation against hepatic cancer cell lines (Eldeeb et al., 2022).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions involving the synthesis and study of this compound and its derivatives.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-17-6-8-18(9-7-17)24-22(27)16-32(29,30)21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIWQEVLBIMSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.